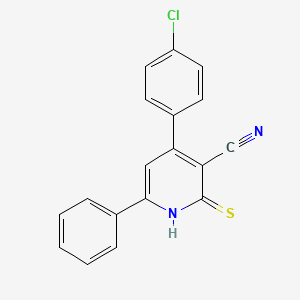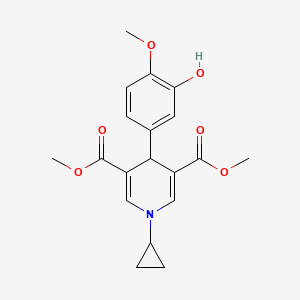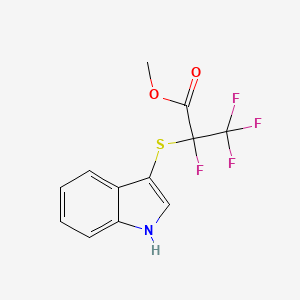
3-Pyridinecarbonitrile, 1,2-dihydro-4-(4-chlorophenyl)-6-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 1,2-dihydro-4-(4-chlorophenyl)-6-phenyl-2-thioxo-: is a chemical compound with a complex structure. Let’s break it down:
3-Pyridinecarbonitrile: This part of the compound contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a cyano group (CN) attached to the carbon at position 3.
1,2-dihydro-4-(4-chlorophenyl)-6-phenyl-2-thioxo-: This portion includes a dihydrothiopyran ring (a six-membered ring containing sulfur), a phenyl group, and a chlorophenyl group.
Análisis De Reacciones Químicas
The compound may undergo several types of reactions:
Oxidation: Oxidation of the sulfur atom in the thioxo group could lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group could yield primary amines.
Substitution: The phenyl and chlorophenyl groups are potential sites for substitution reactions. Common reagents and conditions would depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers might investigate its pharmacological properties, such as anticancer or antimicrobial activity.
Materials Science: The compound’s unique structure could make it useful in designing novel materials or catalysts.
Organic Synthesis: It could serve as a building block for more complex molecules.
Mecanismo De Acción
Without direct evidence, we can’t pinpoint the exact mechanism of action. researchers would explore potential molecular targets (e.g., enzymes, receptors) and signaling pathways affected by this compound.
Comparación Con Compuestos Similares
Similar compounds include other pyridine derivatives, thioxopyrans, and cyano-substituted molecules. Highlighting its uniqueness would require a detailed comparison with these analogs.
Propiedades
Número CAS |
78564-16-6 |
|---|---|
Fórmula molecular |
C18H11ClN2S |
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11ClN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22) |
Clave InChI |
FKCCQSNAFVJBSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11643111.png)
![(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11643114.png)
![(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11643126.png)



![1-(2,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11643145.png)
![5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11643149.png)
![Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate](/img/structure/B11643157.png)
![(4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11643165.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11643169.png)

![tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11643194.png)
![1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11643200.png)
